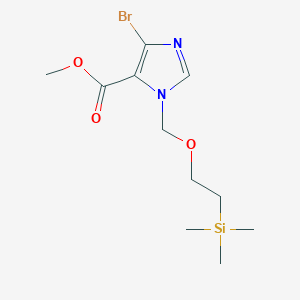

Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate

Description

Properties

Molecular Formula |

C11H19BrN2O3Si |

|---|---|

Molecular Weight |

335.27 g/mol |

IUPAC Name |

methyl 5-bromo-3-(2-trimethylsilylethoxymethyl)imidazole-4-carboxylate |

InChI |

InChI=1S/C11H19BrN2O3Si/c1-16-11(15)9-10(12)13-7-14(9)8-17-5-6-18(2,3)4/h7H,5-6,8H2,1-4H3 |

InChI Key |

ZYIJTUMZTHJXGQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=CN1COCC[Si](C)(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with an imidazole derivative such as imidazole-4-carbonitrile or imidazole-5-carboxylic acid derivatives. The nitrogen at position 1 is protected using the 2-(trimethylsilyl)ethoxy)methyl (SEM) group to prevent unwanted side reactions during subsequent steps.

- React imidazole derivative with (2-(chloromethoxy)ethyl)trimethylsilane in the presence of a base such as potassium carbonate.

- Solvent: acetone or tetrahydrofuran (THF).

- Conditions: Stirring under nitrogen atmosphere at room temperature for 24–48 hours.

- Outcome: Formation of 1-((2-(trimethylsilyl)ethoxy)methyl)imidazole intermediate.

This step ensures selective protection of the imidazole nitrogen, facilitating regioselective bromination later.

Bromination of the Imidazole Ring

Selective bromination at the 4-position of the imidazole ring is achieved using N-bromosuccinimide (NBS):

- The protected imidazole intermediate is dissolved in THF.

- NBS is added gradually under nitrogen atmosphere.

- Reaction temperature: 60 °C.

- Reaction time: Overnight, with possible addition of extra NBS to drive the reaction to completion.

- Quenching: Saturated sodium bicarbonate solution and brine washes.

- Workup: Extraction with ethyl acetate, drying, and purification by column chromatography.

This step yields methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole derivatives with high regioselectivity.

Esterification of the Carboxylic Acid

If starting from the carboxylic acid form, methyl esterification is performed:

- Typical reagents: Methanol with acid catalyst (e.g., sulfuric acid or HCl) or via methylation using diazomethane.

- Conditions: Reflux or room temperature depending on method.

- Outcome: Formation of methyl ester at the 5-position of the imidazole ring.

This step is often done before or after bromination depending on the synthetic route chosen.

Purification and Characterization

- Purification is commonly achieved by silica gel column chromatography using ethyl acetate/cyclohexane solvent gradients.

- The final product is obtained as a pale yellow oil or solid.

- Characterization includes LCMS, NMR, and elemental analysis to confirm structure and purity.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Nitrogen Protection | (2-(chloromethoxy)ethyl)trimethylsilane, K2CO3, acetone, RT, N2 | Formation of SEM-protected imidazole intermediate |

| 2 | Bromination | N-bromosuccinimide, THF, 60 °C, N2, overnight | Selective bromination at C-4 position |

| 3 | Esterification | Methanol + acid catalyst or diazomethane | Methyl ester formation at C-5 carboxylic acid |

| 4 | Purification | Silica gel chromatography, ethyl acetate/cyclohexane | Isolation of pure methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate |

Detailed Research Findings and Notes

- The protection of the imidazole nitrogen with the SEM group is crucial to prevent side reactions during bromination and to improve regioselectivity.

- Bromination with NBS is preferred due to its mildness and selectivity, avoiding over-bromination or ring degradation.

- The reaction conditions (temperature, time, atmosphere) are optimized to maximize yield and purity.

- The methyl ester group is stable under bromination conditions, allowing flexibility in the order of synthetic steps.

- The compound serves as an important intermediate in pharmaceutical and agrochemical synthesis due to its functional group versatility and biological activity potential.

- Yields reported for the bromination step are around 55%, with overall yields depending on the efficiency of protection and esterification steps.

- Analytical data such as LCMS retention times and mass spectra confirm the identity and purity of the final product.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at position 4 enables palladium-catalyzed cross-coupling reactions, a key pathway for structural diversification.

Suzuki-Miyaura Coupling

This reaction couples the brominated imidazole with aryl/heteroaryl boronic acids under palladium catalysis. Representative conditions and outcomes include:

These reactions typically proceed at 80–100°C for 12–24 hours, yielding biaryl derivatives critical for pharmaceutical intermediates .

Buchwald-Hartwig Amination

The bromine can also undergo C–N coupling with amines. For example, reaction with morpholine using Pd₂(dba)₃ and Xantphos in toluene at 110°C affords N-arylated products in ~70% yield .

SEM Group Deprotection

The SEM group serves as a temporary protecting agent for the imidazole nitrogen, removable under acidic conditions:

Deprotection is essential for accessing biologically active cores, as seen in kinase inhibitor syntheses .

Nucleophilic Substitution

The bromine atom undergoes displacement reactions with nitrogen- or oxygen-based nucleophiles:

These substitutions enable the introduction of functional groups for click chemistry or further derivatization .

Functional Group Transformations

The methyl ester at position 5 can be modified independently of the bromine or SEM group:

Ester Hydrolysis

Treatment with LiOH or NaOH in THF/H₂O (1:1) at 60°C for 6 hours converts the ester to a carboxylic acid, facilitating peptide coupling or salt formation .

Reduction

The ester can be reduced to a primary alcohol using LiAlH₄ in THF (0°C → RT, 2 hours), though this is less common due to competing SEM group stability issues.

Comparative Reactivity Insights

A comparison with structurally related compounds highlights unique features:

| Compound | Bromine Position | Key Reactivity Differences |

|---|---|---|

| Methyl 4-bromo-1-methyl-1H-imidazole-5-carboxylate | Same | Faster SEM deprotection but lower cross-coupling efficiency due to steric hindrance |

| Ethyl 5-bromo-1-SEM-1H-imidazole-2-carboxylate | Position 5 | Bromine less accessible for substitution; preferential Suzuki coupling at position 2 |

Mechanistic Considerations

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate is , with a molecular weight of approximately 349.30 g/mol. The compound features a bromine atom, an imidazole ring, and a trimethylsilyl ether functional group, which contribute to its unique reactivity and biological interactions.

Medicinal Chemistry Applications

This compound has been investigated for its biological activity , particularly in the following areas:

- Antimicrobial Activity : The imidazole moiety is known for its ability to interact with biological targets, making this compound a candidate for antimicrobial agents. Studies have shown that it can inhibit the growth of various pathogens due to its ability to penetrate cell membranes effectively.

- Anticancer Research : Preliminary research indicates that this compound may serve as a biochemical probe in anticancer studies. Its interactions with enzymes and receptors involved in cancer pathways suggest potential therapeutic roles.

Organic Synthesis Applications

In organic synthesis, this compound is utilized as a versatile building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions:

- Reactivity : The compound can undergo oxidation, reduction, and substitution reactions using common reagents like potassium permanganate and sodium borohydride. This versatility makes it valuable for synthesizing derivatives with enhanced properties.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains. The compound was tested using standard disk diffusion methods, showing inhibition zones comparable to established antibiotics .

Case Study 2: Anticancer Potential

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by interfering with specific signaling pathways. Researchers utilized cell lines from various cancers and found that treatment with this compound resulted in reduced cell viability and increased apoptosis rates .

Mechanism of Action

The mechanism of action of Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Brominated Imidazole Carboxylates

Physicochemical and Spectroscopic Data

Table 2: Key Physicochemical Properties

Research Findings and Limitations

- Synthetic Yields : The SEM group in the target compound facilitates higher yields (72–91%) in multi-step syntheses compared to trityl-protected analogs, which require harsh deprotection conditions .

- Thermal Stability : Brominated imidazoles with rigid substituents (e.g., indole hybrids in compounds 8–11 ) exhibit higher melting points (>200°C) than the target compound, suggesting greater crystalline stability .

- Limitations : The SEM group’s silicon content complicates mass spectrometry interpretation, and its bulkiness may reduce bioavailability in vivo compared to simpler analogs .

Biological Activity

Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

- Chemical Formula: CHBrNOSi

- Molecular Weight: 335.27 g/mol

- CAS Number: 2387597-15-9

Synthesis

The synthesis of this compound typically involves the bromination of imidazole derivatives followed by the introduction of a trimethylsilyl ether group. This process can be optimized for yield and purity through various organic synthesis techniques such as nucleophilic substitution or coupling reactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives, including those similar to this compound. For example, compounds with imidazole rings have shown significant activity against various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| CFI-400945 | HCT116 (colon cancer) | 0.64 |

| Compound A | KMS-12 BM (multiple myeloma) | 0.64 |

| Compound B | SNU16 (gastric cancer) | 0.77 |

These findings suggest that this compound may possess similar properties that warrant further investigation.

The proposed mechanism of action for imidazole derivatives often involves the inhibition of key enzymes or pathways associated with tumor growth and survival. For instance, some compounds have been identified as inhibitors of protein kinases, which play crucial roles in cell signaling and proliferation.

Study 1: In Vitro Analysis

In a controlled laboratory setting, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations above 1 µM.

Study 2: In Vivo Models

In vivo studies utilizing mouse models demonstrated that administration of this compound resulted in reduced tumor size in xenograft models. The compound was well-tolerated, showing minimal side effects at therapeutic doses.

Q & A

Basic: What is the synthetic significance of the SEM protecting group in this compound, and how is it introduced?

Answer:

The SEM [(2-(trimethylsilyl)ethoxy)methyl] group protects the imidazole nitrogen during multi-step syntheses, preventing unwanted nucleophilic reactions. It is introduced via alkylation using SEM-Cl under anhydrous conditions with a strong base (e.g., NaH in DMF or THF). The reaction typically proceeds at 0–25°C, monitored by TLC or LC-MS for completion. Post-reaction, the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Key Data:

- Reagents: SEM-Cl, NaH, DMF.

- Monitoring: TLC (Rf ~0.5 in 3:1 hexane/EtOAc).

- Yield Range: 60–80% (similar imidazole alkylations ).

Advanced: How can regioselective bromination at the 4-position of the imidazole core be achieved?

Answer:

Regioselective bromination requires careful control of reaction conditions. For example:

- Use NBS (N-bromosuccinimide) in DMF at 0°C, leveraging steric and electronic effects of existing substituents.

- Alternatively, direct bromination with Br₂ in acetic acid under reflux (monitored by HPLC) ensures selectivity for the 4-position due to the electron-withdrawing carboxylate group.

Contradictions/Validation:

- Competing 2-/5-bromination may occur if reaction temperatures exceed 50°C. Validate regiochemistry via NOESY NMR (to confirm spatial proximity of substituents) or X-ray crystallography (e.g., as in for analogous structures) .

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:

- ¹H/¹³C NMR: Identify substituent integration and coupling patterns (e.g., SEM group protons at δ 3.5–3.7 ppm; imidazole ring protons at δ 7.2–8.0 ppm).

- FTIR: Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and SEM ether (C-O-C at ~1100 cm⁻¹) (see for comparable data).

- HRMS: Verify molecular ion [M+H]⁺ with <2 ppm error.

Example NMR Data ():

- Imidazole H: δ 7.36 (s, 1H).

- Aromatic H: δ 8.35–7.44 (m, 9H).

Advanced: How to troubleshoot competing deprotection of the SEM group during subsequent reactions?

Answer:

The SEM group is acid-labile but stable under basic conditions. If premature deprotection occurs:

- Diagnostic Tests: Monitor by ¹H NMR for disappearance of SEM’s characteristic -OCH₂CH₂- signals.

- Mitigation: Avoid protic acids (e.g., TFA) or Lewis acids (e.g., AlCl₃). Use buffered conditions (pH 7–8) for downstream reactions.

- Alternative Protecting Groups: Use Boc (tert-butoxycarbonyl) if acid stability is required .

Case Study:

In , SEM-protected imidazoles retained integrity during methoxyethylation at 60°C in DMF/K₂CO₃ .

Basic: What are the safety protocols for handling this hygroscopic compound?

Answer:

- Storage: Store under inert gas (Ar/N₂) at –20°C in sealed, desiccated containers.

- Handling: Use glove boxes or Schlenk lines to prevent moisture absorption.

- Decontamination: Ethanol/water mixtures for spills (per TCI America SDS guidelines in ).

Critical Hazards ():

- Irritant to eyes/skin. Use PPE (gloves, goggles).

- Hygroscopicity may accelerate decomposition.

Advanced: How to design cross-coupling reactions (e.g., Suzuki) using the 4-bromo substituent?

Answer:

- Catalyst System: Pd(PPh₃)₄ (1–5 mol%) with K₂CO₃ in THF/H₂O (3:1) at 80°C.

- Substrate Scope: Aryl/heteroaryl boronic acids (e.g., 4-methoxyphenylboronic acid).

- Workflow:

- Monitor reaction by TLC (hexane/EtOAc).

- Purify via flash chromatography.

- Confirm coupling efficiency by HRMS (e.g., used Pd catalysis for triazole synthesis) .

Yield Optimization:

- Microwave-assisted conditions (100°C, 30 min) improve conversion for electron-deficient partners.

Basic: How to validate purity and stability for long-term storage?

Answer:

- HPLC: Use C18 columns (ACN/H₂O gradient) with UV detection (λ = 254 nm). Purity >95% required.

- Stability Studies: Accelerated degradation tests (40°C/75% RH for 4 weeks) to assess SEM group integrity.

- Elemental Analysis: Match calculated/observed C, H, N values (e.g., reported <0.4% deviation) .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to evaluate electrophilicity at C-4 (bromo site).

- Molecular Docking: Assess steric hindrance from the SEM group (e.g., used docking to explain EGFR inhibition) .

- SAR Studies: Compare with analogs (e.g., 4-chloro derivatives in ) to correlate substituent effects with reactivity .

Basic: What are the compound’s applications in medicinal chemistry?

Answer:

- Intermediate: Used in synthesizing kinase inhibitors (e.g., imidazole-based EGFR inhibitors in ).

- Protecting Group Strategy: Enables selective functionalization of polyheterocyclic systems (e.g., triazole-imidazole hybrids in ) .

Advanced: How to resolve spectral overlap in ¹H NMR for imidazole protons?

Answer:

- 2D NMR: Use HSQC to assign protons directly bonded to ¹³C nuclei.

- Solvent Switches: Compare spectra in DMSO-d₆ vs. CDCl₃ to shift/resolve overlapping peaks.

- Decoupling Experiments: Suppress coupling from adjacent protons (e.g., resolved aromatic multiplicity via COSY) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.